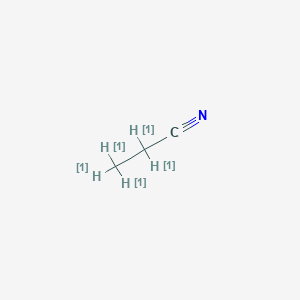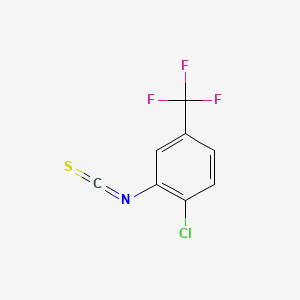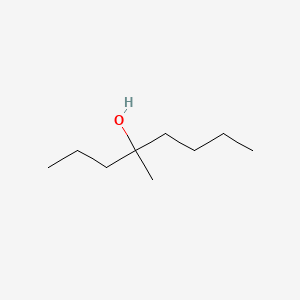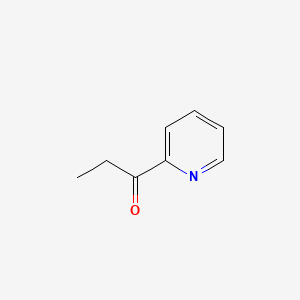
2-Propionylpyridine
概要
説明
2-Propionylpyridine, also known as 1-(2-Pyridinyl)-1-propanone , is a chemical compound with the molecular formula C8H9NO . It has an average mass of 135.163 Da and a mono-isotopic mass of 135.068420 Da .
Synthesis Analysis
The synthesis of 2-Propionylpyridine involves several stages. The first stage involves the reaction of 2-Cyanopyridine with ethylmagnesium bromide in diethyl ether at temperatures ranging from -15 to 20°C . This is followed by the treatment of the reaction mixture with hydrogen chloride in diethyl ether and water at 20°C . The yield of the reaction varies depending on the conditions, with yields reported between 57% and 97% .
Molecular Structure Analysis
The molecular structure of 2-Propionylpyridine consists of a pyridine ring attached to a propionyl group . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .
Physical And Chemical Properties Analysis
2-Propionylpyridine has a density of 1.0±0.1 g/cm3, a boiling point of 211.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 86.2±27.3 °C . The compound has a refractive index of 1.509 and a molar refractivity of 39.0±0.3 cm3 .
科学的研究の応用
Antimalarial and Antileukemic Agent
- Summary of the Application : 2-Propionylpyridine has been used in the synthesis of selenosemicarbazones . These compounds have shown potential as antimalarial and antileukemic agents .
- Results or Outcomes : The selenosemicarbazones derived from 2-Propionylpyridine have shown promising results as antimalarial and antileukemic agents . Quantitative data or statistical analyses are not available in the public domain.
Treatment of Gonorrhea, Malaria, and Bacterial Infections
- Summary of the Application : 2-Propionylpyridine has been used in the synthesis of thiosemicarbazones . These compounds have shown potential in the treatment of gonorrhea, malaria, and bacterial infections .
- Results or Outcomes : The thiosemicarbazones derived from 2-Propionylpyridine have shown promising results in the treatment of gonorrhea, malaria, and bacterial infections . Quantitative data or statistical analyses are not available in the public domain.
Synthesis of Biocompatible Surfaces and Interfaces
- Summary of the Application : 2-Propionylpyridine has been used in the synthesis of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers . These polymers have shown an outstanding ability to prevent nonspecific protein adsorption .
- Results or Outcomes : The MPC polymers derived from 2-Propionylpyridine have shown promising results in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . Quantitative data or statistical analyses are not available in the public domain.
Synthesis of Peroxovanadium Complexes
- Summary of the Application : 2-Propionylpyridine has been used in the synthesis of peroxovanadium complexes . These complexes have shown potential in various chemical reactions .
- Results or Outcomes : The peroxovanadium complexes derived from 2-Propionylpyridine have shown promising results in various chemical reactions . Quantitative data or statistical analyses are not available in the public domain.
Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Summary of the Application : 2-Propionylpyridine has been used in the synthesis of 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers . These polymers have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Results or Outcomes : The MPC polymers derived from 2-Propionylpyridine have shown promising results in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . Quantitative data or statistical analyses are not available in the public domain.
Synthesis of Thiosemicarbazones
- Summary of the Application : 2-Propionylpyridine has been used in the synthesis of thiosemicarbazones . These compounds have shown potential in the treatment of gonorrhea, malaria, and bacterial infections .
- Results or Outcomes : The thiosemicarbazones derived from 2-Propionylpyridine have shown promising results in the treatment of gonorrhea, malaria, and bacterial infections . Quantitative data or statistical analyses are not available in the public domain.
Safety And Hazards
2-Propionylpyridine is classified as a warning signal word according to safety information . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
1-pyridin-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZHKPVEROFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334397 | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propionylpyridine | |
CAS RN |
3238-55-9 | |
| Record name | 2-Propionylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

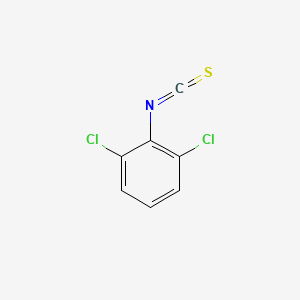
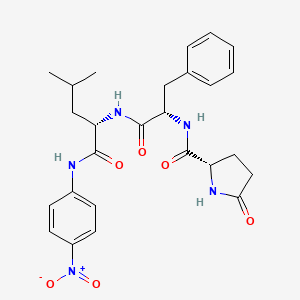
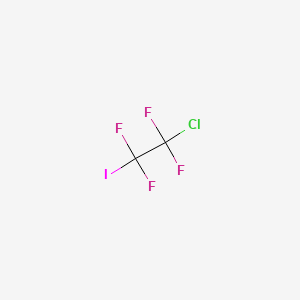
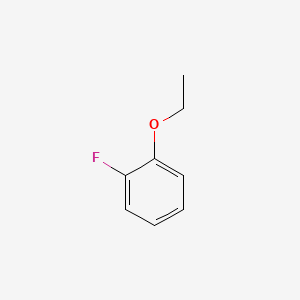
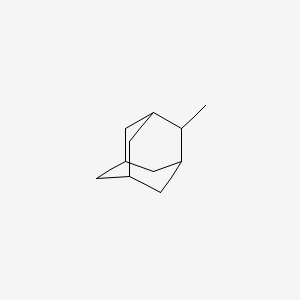
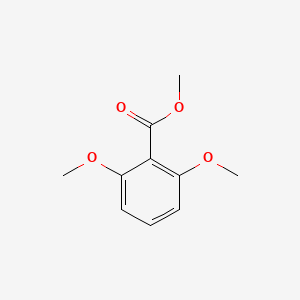
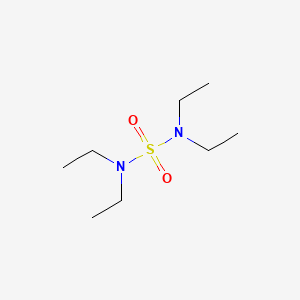
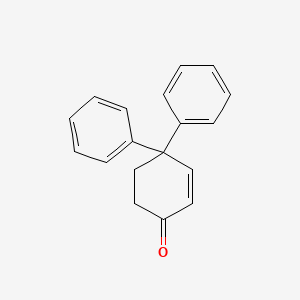
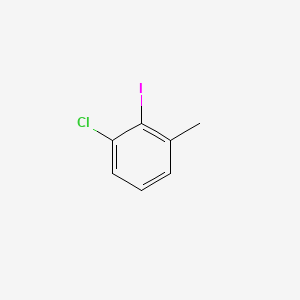
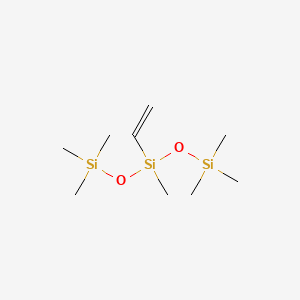
![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
